1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
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Description
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone, although not directly mentioned in the available literature, relates to the broader class of compounds involving thiadiazole derivatives which have been extensively studied for their pharmacological potential. Research efforts have focused on synthesizing various thiadiazole derivatives and evaluating their biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.
Antimicrobial and Anti-inflammatory Activities : The synthesis of bis-heterocyclic derivatives incorporating thiadiazole moieties has shown significant antimicrobial and anti-inflammatory activities. Specifically, compounds with substituted phenyl groups exhibited potent antimicrobial spectrum against a range of microbes, alongside demonstrating notable anti-inflammatory and analgesic properties (Kumar & Panwar, 2015).
Antitumor Activities : Research into thiadiazole derivatives also extends into antitumor activities. Novel methods for synthesizing thiadiazole and thiadiazine derivatives bearing a carbazole moiety have been described, highlighting their potential in anticancer applications. These compounds, particularly when interacting with piperidine and formaldehyde, yielded derivatives that were evaluated for anticancer activity, showcasing the versatility of thiadiazole derivatives in the development of novel anticancer agents (Abdel-Rahman, 2006).
Synthesis of Non-Ionic Surfactants : Beyond pharmacological applications, thiadiazole derivatives have been utilized in the synthesis of non-ionic surfactants. A study demonstrated the synthesis of novel scaffolds from thiadiazolyl piperidine and evaluated their microbiological activities. This research not only highlights the antimicrobial potential of these compounds but also their application in creating surfactants with evaluated physico-chemical and surface properties (Abdelmajeid et al., 2017).
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-16(12-23-15-4-2-1-3-5-15)21-10-8-14(9-11-21)18-20-19-17(24-18)13-6-7-13/h1-5,13-14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRUCUVCTWTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.